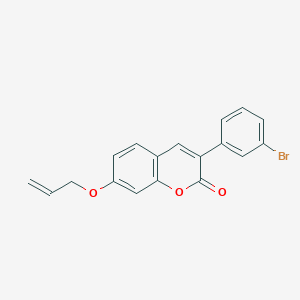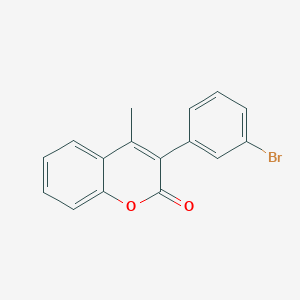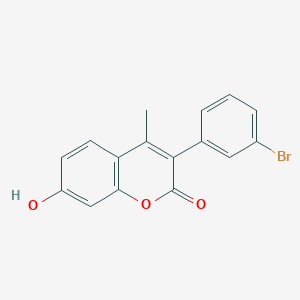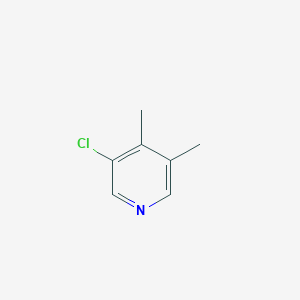
7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid
描述
7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid is a perfluoroalkyl substance (PFAS) known for its unique chemical properties and applications. This compound is part of a broader class of chemicals that have been widely used in various industrial applications due to their stability and resistance to heat, water, and oil .
作用机制
Target of Action
It’s known that this compound is used as an intermediate for the incorporation of sulfonic acid groups into polymers , suggesting that its targets could be related to polymer structures.
Mode of Action
As an intermediate for the incorporation of sulfonic acid groups into polymers , it likely interacts with these targets by forming covalent bonds, thereby enhancing the chemical, physical, mechanical, and thermal properties of the polymers .
Biochemical Pathways
Given its role in polymer modification , it may influence pathways related to polymer synthesis and degradation.
Result of Action
Its use in enhancing the properties of polymers suggests that it may contribute to the stability and functionality of these materials.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid. For instance, its storage and shipping temperatures are ambient, indicating that extreme temperatures might affect its stability . Furthermore, it’s classified as a highly flammable liquid and vapor, toxic if swallowed, in contact with skin or if inhaled, and causes damage to organs . Therefore, safety precautions must be taken when handling this compound, including avoiding heat, hot surfaces, sparks, open flames, and other ignition sources .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid typically involves the fluorination of organic precursors under controlled conditions. The process often requires the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction conditions are carefully monitored to ensure the complete substitution of hydrogen atoms with fluorine atoms .
Industrial Production Methods
Industrial production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle highly reactive fluorinating agents. The production methods are optimized to maximize yield and purity while minimizing the release of hazardous by-products .
化学反应分析
Types of Reactions
7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert it into less fluorinated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.
Major Products
The major products formed from these reactions include perfluorinated carboxylic acids, less fluorinated derivatives, and various substituted compounds depending on the reagents used .
科学研究应用
7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a standard in environmental analysis to detect and quantify PFAS in various samples.
Biology: Research studies utilize this compound to understand its effects on biological systems and its potential toxicity.
Medicine: Investigations are ongoing to explore its impact on human health and its potential use in medical applications.
相似化合物的比较
Similar Compounds
- Perfluorooctanoic acid (PFOA)
- Perfluorooctanesulfonic acid (PFOS)
- Perfluorohexanesulfonic acid (PFHxS)
Uniqueness
7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid is unique due to its specific molecular structure, which imparts distinct chemical properties such as higher stability and resistance to degradation compared to other PFAS. Its unique structure also influences its reactivity and interaction with biological systems, making it a compound of significant interest in both environmental and health-related research .
属性
IUPAC Name |
1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2,2-tetrafluoroethoxy)propan-2-yl]oxyethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F14O5S/c8-1(2(9,10)11)25-5(16,17)3(12,4(13,14)15)26-6(18,19)7(20,21)27(22,23)24/h1H,(H,22,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOHJZTAURQTUHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F14O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10892352 | |
| Record name | 5-(1,2,2,2-Tetrafluoro)ethoxy-perfluoro-3-oxa-4-methylpentanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
749836-20-2 | |
| Record name | 5-(1,2,2,2-Tetrafluoro)ethoxy-perfluoro-3-oxa-4-methylpentanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10892352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main findings regarding the presence of Nafion byproduct 2 in the environment and humans?
A: Studies have identified Nafion byproduct 2 in various environmental matrices, including pine needles used as passive samplers [], indicating its widespread presence. Moreover, it has been detected in the serum of residents living near fluorochemical plants [, ], highlighting human exposure through contaminated drinking water sources []. Notably, research suggests that Nafion byproduct 2 can bioaccumulate in various tissues of juvenile seabirds [, ] and exhibits a preference for accumulating in blood compared to the liver [].
Q2: How does Nafion byproduct 2 compare to legacy PFAS like perfluorooctane sulfonate (PFOS) in terms of its persistence in the human body?
A: Research suggests that Nafion byproduct 2 has a shorter half-life in humans compared to PFOS. One study estimated the half-life of Nafion byproduct 2 to be 296 days, while PFOS is known to have a half-life of 800-1200 days []. This implies that while Nafion byproduct 2 might not persist in the body as long as PFOS, it still has a concerningly long elimination time.
Q3: What are the known toxic effects of Nafion byproduct 2?
A3: While research is still in its early stages, several studies have pointed towards potential health concerns associated with Nafion byproduct 2 exposure.
- Hepatotoxicity: Similar to PFOS, Nafion byproduct 2 exposure has been linked to liver damage in mice, potentially by causing lipid metabolism disorder and disrupting glutathione metabolism pathways []. This effect was observed even at lower concentrations than PFOS, suggesting a higher potency for hepatotoxicity []. Further research using PPARα-KO mice indicates a role of bile acid metabolism disorder in Nafion byproduct 2-induced liver injury [].
- Developmental Toxicity: Studies in Sprague-Dawley rats show that Nafion byproduct 2 may lead to developmental toxicity, with effects comparable to GenX and PFOS [].
- Disruption of Lipid Homeostasis: Exposure to Nafion byproduct 2 has been shown to disrupt lipid homeostasis in zebrafish embryos [], highlighting its potential to interfere with critical developmental processes.
- Impact on Intestinal Homeostasis: In zebrafish, exposure to Nafion byproduct 2 has been linked to disturbances in intestinal homeostasis [], suggesting potential effects on nutrient absorption and overall gut health.
- Immune System Effects: Recent research indicates that Nafion byproduct 2 can suppress the neutrophil respiratory burst, a crucial innate immune response, in zebrafish larvae, a human neutrophil-like cell line, and primary human neutrophils []. This suggests that exposure to Nafion byproduct 2 may increase susceptibility to infections.
Q4: How does the structure of Nafion byproduct 2 relate to its potential to disrupt biological processes?
A: While the exact mechanisms are still under investigation, it's likely that the structure of Nafion byproduct 2, like other PFAS, contributes to its ability to interact with and disrupt biological processes. For instance, its long fluorocarbon chain provides hydrophobic properties that might facilitate its binding to proteins and accumulation in lipid-rich tissues []. Research is ongoing to further understand the structure-activity relationship of Nafion byproduct 2 and its implications for toxicity.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















